chemical structure and properties of 5,7-dinitro-2-phenyl-1H-indazol-3-one
chemical structure and properties of 5,7-dinitro-2-phenyl-1H-indazol-3-one
An In-depth Technical Guide to 5,7-dinitro-2-phenyl-1H-indazol-3-one: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These bicyclic heterocycles, comprising a fused benzene and pyrazole ring, are featured in drugs with applications ranging from oncology to infectious diseases.[2][3] This guide focuses on a specific, highly functionalized derivative: 5,7-dinitro-2-phenyl-1H-indazol-3-one (CAS No. 23614-55-3). The introduction of two nitro groups onto the indazolone core dramatically influences its electronic properties, reactivity, and, by extension, its potential biological activity. This document provides a comprehensive analysis of this compound, synthesizing available data with expert-led predictions on its synthesis, structural characteristics, and potential as a scaffold for drug discovery, particularly targeting nitroreductase-expressing pathogens and cancer cells.
Molecular Structure and Physicochemical Properties
5,7-dinitro-2-phenyl-1H-indazol-3-one is a complex aromatic system where a phenyl group is substituted at the N-2 position of the indazolone core, and two nitro groups are present at positions 5 and 7. This specific arrangement prevents the common tautomerism seen in N-unsubstituted indazolones.[4]
Chemical Structure
The fundamental structure is depicted below, showing the standard IUPAC numbering for the indazole ring system.
Caption: Chemical structure of 5,7-dinitro-2-phenyl-1H-indazol-3-one.
Physicochemical Data
Much of the publicly available data for this specific molecule is derived from computational models. Experimental validation is required for properties such as melting point and solubility.
| Property | Value | Source |
| CAS Number | 23614-55-3 | [5] |
| Molecular Formula | C₁₃H₈N₄O₅ | [5] |
| Molecular Weight | 300.23 g/mol | [5] |
| Boiling Point (calc.) | 491.9°C at 760 mmHg | [5] |
| Density (calc.) | 1.58 g/cm³ | [5] |
| Flash Point (calc.) | 251.3°C | [5] |
| Refractive Index (calc.) | 1.704 | [5] |
| Melting Point | Not Available | [5] |
| Solubility | Not Available | [5] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Mechanistic Rationale:
-
Step 1: Formation of the Indazolone Core: The synthesis of 2-substituted indazolones can be efficiently achieved through various modern synthetic methods. A particularly mild and effective approach is the photochemical cyclization of an appropriate o-nitrobenzyl alcohol with a primary amine.[6][7] In this case, reacting o-nitrobenzyl alcohol with aniline under photochemical conditions would generate the key intermediate, 2-phenyl-1H-indazol-3-one. This method avoids the harsh conditions required by older protocols, such as the Davis-Beirut reaction.[7]
-
Step 2: Electrophilic Dinitration: The benzene portion of the indazolone ring is susceptible to electrophilic aromatic substitution. The introduction of two nitro groups can be accomplished using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The existing ring system directs the incoming electrophiles to the 5- and 7-positions, which are electronically favorable for substitution.
Predictive Experimental Protocol
This protocol is a hypothetical, yet scientifically grounded, procedure for laboratory synthesis.
Part A: Synthesis of 2-phenyl-1H-indazol-3-one
-
Reaction Setup: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 eq) and aniline (2.5 eq) in an aqueous solvent system (e.g., water/acetonitrile mixture).
-
Photochemical Reaction: Irradiate the mixture in a commercial photoreactor (e.g., using bulbs with emission >365 nm) at room temperature.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-24 hours).
-
Work-up and Purification: Upon completion, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 2-phenyl-1H-indazol-3-one.
Part B: Synthesis of 5,7-dinitro-2-phenyl-1H-indazol-3-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-phenyl-1H-indazol-3-one (1.0 eq) to a pre-chilled mixture of concentrated sulfuric acid.
-
Nitration: While maintaining the low temperature, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid, >2.0 eq of HNO₃) dropwise to the solution.
-
Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture over crushed ice. The precipitated solid product should be collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound, 5,7-dinitro-2-phenyl-1H-indazol-3-one.
Structural Elucidation and Analytical Workflow
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques. The following are predictions of the expected spectral data based on known values for similar nitro-aromatic and indazolone compounds.[7][8]
Caption: Standard analytical workflow for structural confirmation.
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Indazole Protons: Expect two distinct signals in the downfield region (δ 8.5-9.5 ppm). The proton at C4 (between the two nitro groups) and the proton at C6 will likely appear as sharp singlets due to the lack of adjacent protons for coupling.
-
Phenyl Protons: The five protons on the N-phenyl ring will appear as a multiplet in the δ 7.4-7.8 ppm region.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around δ 160-165 ppm is expected for the C3 carbonyl group.[7]
-
Nitro-substituted Carbons: The C5 and C7 carbons, directly attached to the electron-withdrawing nitro groups, will be significantly deshielded.
-
Aromatic Carbons: Other aromatic carbons will appear in the typical δ 110-150 ppm range.
-
-
FTIR (KBr disc):
-
C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the ketone carbonyl group.
-
NO₂ Stretches: Two prominent, strong bands are expected: one for the asymmetric stretch (~1530-1560 cm⁻¹) and one for the symmetric stretch (~1340-1370 cm⁻¹).
-
C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (HRMS):
-
Molecular Ion: The primary confirmation will be the molecular ion peak corresponding to the exact mass of the molecule [M+H]⁺ at m/z 301.0517 (for C₁₃H₉N₄O₅⁺).
-
Reactivity and Potential for Derivatization
The electronic nature of 5,7-dinitro-2-phenyl-1H-indazol-3-one is dominated by the two powerful electron-withdrawing nitro groups. This has profound implications for its chemical reactivity and its utility as a scaffold for further chemical modification.
-
Nucleophilic Aromatic Substitution (SNAr): The indazole ring is highly electron-deficient, making it susceptible to nucleophilic attack. Research on the related 4,6-dinitro-1-phenyl-1H-indazole has shown that the nitro group at the 4-position can be selectively replaced by various nucleophiles.[9] It is highly probable that one of the nitro groups in 5,7-dinitro-2-phenyl-1H-indazol-3-one (likely the one at position 5, which is less sterically hindered) could be similarly displaced. This opens a pathway to introduce a wide variety of functional groups (e.g., amines, azides, thiols), enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups using standard chemical reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is a cornerstone of medicinal chemistry, as the resulting aminoindazoles can be further functionalized. Many potent kinase inhibitors and other therapeutic agents are based on a 3-aminoindazole core.[1][3]
Potential Applications in Drug Development
The indazole scaffold is a well-established pharmacophore.[10][11] The addition of nitro groups, particularly at the 5-position, has been shown to be a promising strategy for developing new therapeutic agents, especially against pathogens that express nitroreductase (NTR) enzymes.
-
Antitrypanosomal Activity: A recent study demonstrated that 5-nitro-2-substituted-indazolin-3-one derivatives exhibit potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] The proposed mechanism of action involves the bioreductive activation of the nitro group by the parasite's NTR, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[8] Given its structural similarity, 5,7-dinitro-2-phenyl-1H-indazol-3-one is an outstanding candidate for screening in antitrypanosomal assays. The presence of a second nitro group could potentially enhance this effect or modulate the compound's redox potential.
-
Anticancer Potential: Many NTR enzymes are also overexpressed in hypoxic tumor cells. This has led to the development of nitroaromatic compounds as hypoxia-activated prodrugs for cancer therapy. Furthermore, the broader indazole class includes several FDA-approved kinase inhibitors used in oncology, such as Pazopanib and Entrectinib.[2][3] The unique electronic and structural features of 5,7-dinitro-2-phenyl-1H-indazol-3-one make it a compelling molecule for screening against various cancer cell lines.
-
Scaffold for Kinase Inhibitors: Following reduction of the nitro groups, the resulting diamino-phenyl-indazolone could serve as a versatile scaffold for building kinase inhibitors, leveraging the well-established role of the amino-indazole core in binding to the hinge region of many protein kinases.
Conclusion
5,7-dinitro-2-phenyl-1H-indazol-3-one represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While experimental data on this specific compound is limited, its structure is built upon the pharmacologically validated indazolone core and is functionalized with nitro groups known to impart valuable bioreductive properties. Its strong potential for nucleophilic substitution and nitro-group reduction offers multiple avenues for creating diverse chemical libraries. Based on the activity of closely related analogs, this compound is a high-priority candidate for evaluation as an antitrypanosomal agent and as a scaffold for the development of novel anticancer therapeutics.
References
-
LookChem. (n.d.). Cas 23614-55-3, 5,7-dinitro-2-phenyl-1,2-dihydro-3H-indazol-3-one. Retrieved from [Link]
-
Wang, L., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9(24), 13681-13685. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]
-
Ghaedi, A., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC, 2012(ix), 195-203. Available at: [Link]
-
Monge, A., et al. (1997). SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION. HETEROCYCLES, 45(1), 129-134. Available at: [Link]
-
Obaleye, J. A., et al. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria, 46(4). Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. Available at: [Link]
-
Kharbash, A. Y., et al. (2021). Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. Chemistry of Heterocyclic Compounds, 57(8), 834-840. Available at: [Link]
-
Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of organic chemistry, 83(24), 15493–15498. Available at: [Link]
-
Liu, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7335. Available at: [Link]
-
Kant, R., et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2346-2356. Available at: [Link]
-
Patel, D. R., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Asian Journal of Chemistry, 35(10), 2315-2320. Available at: [Link]
-
Erba, E., et al. (2018). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole-5,10-dione derivatives. Dyes and Pigments, 159, 36-43. Available at: [Link]
-
Reddy, G. M., et al. (2019). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 6(13), 2216-2220. Available at: [Link]
-
da Silva, J. F., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1126-1134. Available at: [Link]
-
Sharma, K. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 61-66. Available at: [Link]
-
Elguero, J., et al. (2007). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 90(8), 1549-1557. Available at: [Link]
-
Aldana-Góngora, A., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Pharmaceuticals, 14(11), 1163. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81829, Indazolinone. Retrieved from [Link].
-
Elguero, J., et al. (2005). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 70(23), 9479–9486. Available at: [Link]
-
Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [Link].
-
Gali,L., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 724. Available at: [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 11. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
